molecular formula C12H9ClO2S2 B072068 Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester CAS No. 1142-97-8

Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester

Cat. No. B072068
CAS RN: 1142-97-8
M. Wt: 284.8 g/mol
InChI Key: OZBQHMNNLSUKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester, also known as 4-Chlorophenylthio phenyl sulfone, is a chemical compound that has a wide range of applications in scientific research. It is a sulfone-based compound that is commonly used as a reagent in organic synthesis. This compound has been found to be useful in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester is not well understood. However, it is believed that this compound acts as a sulfone transfer reagent, which allows for the transfer of the sulfone group to other molecules. This can lead to the formation of new compounds with different properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester in lab experiments is its ability to act as a sulfone transfer reagent, which allows for the formation of new compounds with different properties. However, the main limitation is that the mechanism of action is not well understood, which can make it difficult to predict the outcome of experiments.

Future Directions

There are several future directions for research involving Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester. One potential area of research is the development of new synthetic methodologies using this compound. Another potential area of research is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester is typically carried out through the reaction of 4-chlorophenylthiol with phenylsulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified by recrystallization or chromatography.

Scientific Research Applications

Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester is commonly used as a reagent in organic synthesis. It has been found to be useful in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used in the preparation of sulfones, which are important intermediates in the synthesis of various compounds.

properties

CAS RN

1142-97-8

Product Name

Benzenesulfonothioic acid, 4-chloro-, S-phenyl ester

Molecular Formula

C12H9ClO2S2

Molecular Weight

284.8 g/mol

IUPAC Name

1-chloro-4-phenylsulfanylsulfonylbenzene

InChI

InChI=1S/C12H9ClO2S2/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

OZBQHMNNLSUKDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)Cl

melting_point

-86.8 °C

synonyms

4-Chlorobenzenesulfonothioic acid S-phenyl ester

Origin of Product

United States

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